molecular formula C19H27NO4 B14649697 Ethyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate CAS No. 53251-80-2

Ethyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate

Cat. No.: B14649697
CAS No.: 53251-80-2
M. Wt: 333.4 g/mol
InChI Key: HFPQJHKCHYRJOJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as alkylation, esterification, and amination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and spectroscopy is essential for monitoring the reaction progress and purifying the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters and amines with comparable functional groups. Examples are:

  • Ethyl 3-(2-hydroxy-3-aminopropoxy)-p-cymene-2-carboxylate
  • Ethyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-benzoate

Uniqueness

Ethyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

53251-80-2

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 2-[2-hydroxy-3-(prop-2-ynylamino)propoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C19H27NO4/c1-6-10-20-11-15(21)12-24-18-16(13(3)4)9-8-14(5)17(18)19(22)23-7-2/h1,8-9,13,15,20-21H,7,10-12H2,2-5H3

InChI Key

HFPQJHKCHYRJOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OCC(CNCC#C)O)C(C)C)C

Origin of Product

United States

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